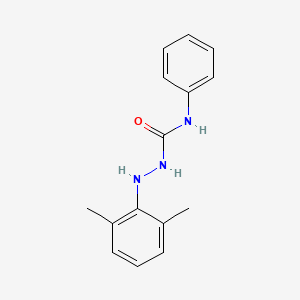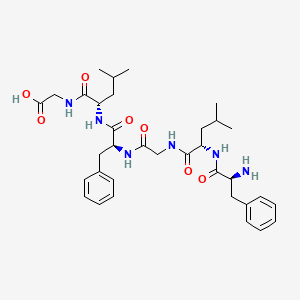
2,2-Dichloroethyl dipropan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroethyl dipropan-2-yl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a phosphate group bonded to a 2,2-dichloroethyl group and two propan-2-yl groups. Its chemical formula is C8H16Cl2O4P, and it is often used in research and industrial applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethyl dipropan-2-yl phosphate typically involves the reaction of 2,2-dichloroethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with isopropanol to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloroethyl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, chlorinated derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2-Dichloroethyl dipropan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is utilized in the production of pesticides, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloroethyl dipropan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells. Additionally, the compound may interact with other cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate): Similar in structure but with different alkyl groups.
Chlorpyrifos (O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate): Another organophosphate with distinct functional groups.
Malathion (O,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate): Differing in its sulfur-containing groups.
Uniqueness
2,2-Dichloroethyl dipropan-2-yl phosphate is unique due to its specific combination of chlorine and isopropyl groups, which confer distinct reactivity and functional properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
183997-41-3 |
|---|---|
Fórmula molecular |
C8H17Cl2O4P |
Peso molecular |
279.09 g/mol |
Nombre IUPAC |
2,2-dichloroethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H17Cl2O4P/c1-6(2)13-15(11,14-7(3)4)12-5-8(9)10/h6-8H,5H2,1-4H3 |
Clave InChI |
IEECFZWXTQWNKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OCC(Cl)Cl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



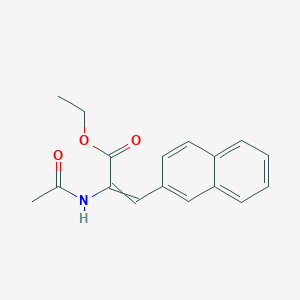
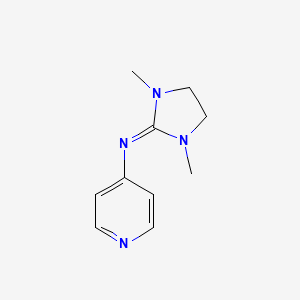

![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
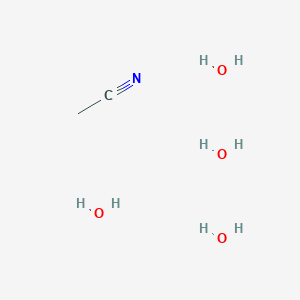
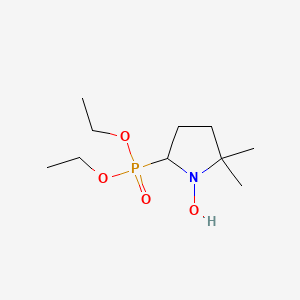
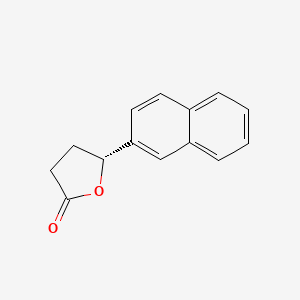

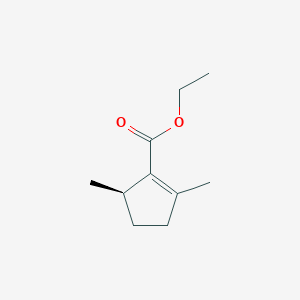
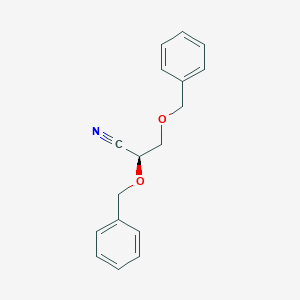
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
